4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
4-cyano-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4OS.ClH/c1-23(2)10-11-24(18(25)14-8-6-13(12-21)7-9-14)19-22-17-15(20)4-3-5-16(17)26-19;/h3-9H,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGWKNFVEQEFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, with CAS number 1215619-14-9, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C19H18ClFN4OS
- Molecular Weight : 404.9 g/mol
- CAS Number : 1215619-14-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in cancer progression and inflammation.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer cell proliferation. In vitro studies indicate that it may exhibit selective inhibition against HDAC3, leading to increased apoptosis in tumor cells .
- Antimicrobial Activity : There is evidence suggesting that compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Biological Activity Data
Recent research has provided quantitative data on the biological activity of this compound. Below is a summary table detailing the observed effects:
| Activity Type | Target Organism/Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| HDAC Inhibition | HepG2 Cells | 1.30 | Significant antiproliferative effect |
| Antibacterial | Various Bacterial Strains | Varies | Effective against multiple strains |
| Antitumor Activity | HCC827 Cells | 6.26 | Higher efficacy in 2D assays versus 3D |
Case Studies
- In Vitro Antitumor Activity : A study conducted on HepG2 cells demonstrated that the compound significantly inhibited cell growth, with an IC50 value of 1.30 μM. The mechanism was linked to HDAC inhibition, promoting apoptosis and G2/M phase arrest in the cell cycle .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of related benzothiazole derivatives, where compounds similar to the target compound were effective against a range of bacterial pathogens, suggesting a potential therapeutic application in infectious diseases.
- Combination Therapy : Research indicates that when used in conjunction with other chemotherapeutic agents, such as taxol and camptothecin, this compound could enhance their anticancer efficacy, indicating its potential role in combination therapies for cancer treatment .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions between the fluorobenzo[d]thiazole and benzamide moieties under reflux in solvents like dimethylformamide (DMF) or dichloromethane .
- Protection/deprotection strategies for amine groups to prevent side reactions, often using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups .
- Salt formation with hydrochloric acid to stabilize the final product . Optimization strategies include:
- Temperature control (e.g., maintaining 60–80°C during coupling steps) .
- Catalysts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance reaction efficiency .
- Purity monitoring via TLC or HPLC at each step to isolate intermediates .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and verify molecular integrity. For example, the fluorobenzo[d]thiazole proton signals appear as distinct singlets in the aromatic region .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological assays) using reverse-phase C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (ESI-MS) : Validates molecular weight, with the hydrochloride salt often detected as [M+H]+ or [M+Na]+ adducts .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹ for the cyano group) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
- Use SHELX software (e.g., SHELXL for refinement) to model electron density maps, particularly for flexible side chains like the dimethylaminoethyl group .
- Address twinning or disorder by refining occupancy ratios and applying restraints to bond lengths/angles .
- Validate against complementary data (e.g., compare X-ray structures with DFT-calculated geometries) to resolve ambiguities in fluorine or cyano group orientations .
Q. What computational strategies model the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like kinases or GPCRs. The fluorobenzo[d]thiazole moiety often occupies hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to evaluate interactions like hydrogen bonding with the cyano group .
- QSAR Modeling : Correlate substituent variations (e.g., fluorine position) with activity data to guide synthetic prioritization .
Q. How do structural modifications influence the compound’s pharmacological profile?
- Fluorine Substitution : The 4-fluorobenzo[d]thiazol-2-yl group enhances metabolic stability and target affinity via halogen bonding, as shown in comparative IC50 studies .
- Dimethylaminoethyl Chain : Modulates solubility and membrane permeability; replacing it with a pyrrolidinyl group reduces CNS penetration but improves renal clearance .
- Cyano Group : Critical for hydrogen bonding with catalytic lysine residues in kinase assays. Its removal decreases potency by ~10-fold .
Q. How should researchers analyze contradictory bioactivity data across studies?
- Assay Validation : Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay entries) to identify trends, using statistical tools like ANOVA to assess significance .
- Off-Target Screening : Employ broad-panel assays (e.g., Eurofins Cerep) to rule out non-specific interactions, especially with cytochrome P450 isoforms .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Conditions | Yield Optimization Tips | Reference |
|---|---|---|---|
| Amide Coupling | DMF, HATU, DIEA, 25°C, 12h | Use fresh DIEA to avoid oxidation | |
| Cyclization | Toluene, reflux, 8h | Add molecular sieves for dehydration | |
| Salt Formation | HCl (g)/Et₂O, 0°C, 2h | Precipitate in cold diethyl ether |
Q. Table 2. Spectroscopic Benchmarks
| Technique | Key Signals | Interpretation | Reference |
|---|---|---|---|
| 1H NMR (DMSO-d6) | δ 8.21 (s, 1H, thiazole-H) | Confirms fluorobenzo[d]thiazole | |
| ESI-MS | m/z 484.1 [M+H]+ | Matches theoretical mass (483.5) | |
| IR | 2220 cm⁻¹ (C≡N stretch) | Validates cyano group presence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
